4-(4-Hydroxypiperidin-4-yl)benzonitrile hydrochloride
Description
4-(4-Hydroxypiperidin-4-yl)benzonitrile hydrochloride is a piperidine-based compound featuring a benzonitrile moiety and a hydroxyl group at the 4-position of the piperidine ring.
Properties
IUPAC Name |
4-(4-hydroxypiperidin-4-yl)benzonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O.ClH/c13-9-10-1-3-11(4-2-10)12(15)5-7-14-8-6-12;/h1-4,14-15H,5-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMJDDTUZFYLSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=C(C=C2)C#N)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(4-Hydroxypiperidin-4-yl)benzonitrile hydrochloride typically involves the reaction of 4-hydroxypiperidine with benzonitrile under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt . Industrial production methods may involve bulk custom synthesis and procurement to meet the demand for this compound .
Chemical Reactions Analysis
4-(4-Hydroxypiperidin-4-yl)benzonitrile hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Biological Activities
Research indicates that 4-(4-Hydroxypiperidin-4-yl)benzonitrile hydrochloride exhibits notable biological activities, particularly in modulating neurotransmitter systems. Its potential applications include:
- Neuropharmacology : Investigated as a ligand for neurotransmitter receptors, it may influence behaviors associated with anxiety and depression by interacting with dopamine and serotonin pathways.
- Histamine Receptor Modulation : Similar compounds have been studied as antagonists/inverse agonists at histamine H3 receptors, indicating potential for treating disorders related to histamine dysregulation .
Case Studies
To illustrate the practical applications of 4-(4-Hydroxypiperidin-4-yl)benzonitrile hydrochloride, several case studies have been documented:
-
Case Study on Neurotransmitter Interactions :
- Objective : To evaluate the binding affinity of the compound to dopamine receptors.
- Findings : The compound demonstrated significant binding affinity, suggesting its potential as a therapeutic agent in treating mood disorders.
- Clinical Trials Involving Similar Compounds :
-
In Vitro Studies on Receptor Binding :
- Various in vitro studies have assessed the interactions of the compound with specific receptors, revealing its potential influence on central nervous system functions.
Mechanism of Action
The mechanism of action of 4-(4-Hydroxypiperidin-4-yl)benzonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and biological responses . Further research is needed to fully elucidate its mechanism of action and therapeutic potential.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of 4-(4-hydroxypiperidin-4-yl)benzonitrile hydrochloride with key analogs, focusing on structural features, physicochemical properties, and pharmacological relevance.
Rilpivirine Hydrochloride
- Structure: Contains a benzonitrile core linked to a pyrimidinylamino group and a 4-[(E)-2-cyanoethenyl]-2,6-dimethylphenyl substituent .
- Molecular Formula : C22H18N6·HCl (MW: 402.88) .
- Pharmacology: Second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV-1, approved by the FDA in 2011. Exhibits higher potency and lower toxicity than first-generation NNRTIs .
- Solubility : Practically insoluble in water .
- Key Difference: The extended aromatic system and cyanoethenyl group in rilpivirine enhance viral target specificity but reduce solubility compared to simpler piperidine-benzonitrile derivatives.
4-(Piperidin-4-yl)benzonitrile Hydrochloride
- Structure : Direct analog lacking the hydroxyl group at the piperidine 4-position .
- Molecular Formula : C12H15ClN2 (MW: 222.71) .
- Applications : Used as an intermediate in synthesizing kinase inhibitors and CNS-targeting agents.
4-((4-Aminomethylpiperidin-1-yl)methyl)benzonitrile Hydrochloride
- Structure: Features an aminomethyl substituent on the piperidine ring .
- Molecular Formula : C14H20ClN3 (MW: 265.78) .
- Applications : Intermediate in peptide mimetics and protease inhibitors.
- Key Difference: The aminomethyl group introduces a protonatable amine, enhancing solubility in acidic environments compared to the hydroxylated derivative.
4-(4-Cyanobenzyl)piperidine Hydrochloride
- Structure : Piperidine linked to benzonitrile via a methylene bridge .
- Molecular Formula : C13H15ClN2 (MW: 234.73) .
- Applications : Precursor for σ receptor ligands and antipsychotic agents.
Comparative Data Table
Research Findings and Implications
- Hydroxyl Group Impact: The hydroxyl group in 4-(4-hydroxypiperidin-4-yl)benzonitrile HCl may improve solubility and hydrogen-bonding interactions compared to non-hydroxylated analogs like 4-(piperidin-4-yl)benzonitrile HCl, making it a candidate for CNS drugs requiring aqueous stability .
- Structural Flexibility vs. Specificity : Compounds like rilpivirine demonstrate that extended aromatic systems enhance target specificity but reduce solubility, whereas simpler piperidine-benzonitrile derivatives offer versatility as intermediates .
- Synthetic Utility: Derivatives such as 4-((4-aminomethylpiperidin-1-yl)methyl)benzonitrile HCl highlight the role of protonatable amines in optimizing pharmacokinetics for oral administration .
Biological Activity
4-(4-Hydroxypiperidin-4-yl)benzonitrile hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a hydroxyl group and a benzonitrile moiety. Its chemical formula is CHClNO, with a molecular weight of approximately 240.7 g/mol. The presence of the piperidine ring suggests potential interactions with various biological targets, particularly in the central nervous system (CNS).
The biological activity of 4-(4-Hydroxypiperidin-4-yl)benzonitrile hydrochloride is primarily linked to its interaction with neurotransmitter receptors and enzymes:
- Neurotransmitter Receptor Modulation : It has been shown to act as an antagonist at histamine H receptors, which are implicated in various CNS disorders such as anxiety and schizophrenia . By inhibiting these receptors, the compound may enhance neurotransmitter release, leading to improved cognitive function.
- Cholinesterase Inhibition : The compound also exhibits inhibitory effects on acetylcholinesterase (AChE), which is crucial for regulating acetylcholine levels in the brain. This action could contribute to its potential therapeutic effects in neurodegenerative diseases like Alzheimer's .
Biological Activity and Research Findings
Several studies have investigated the biological activity of 4-(4-Hydroxypiperidin-4-yl)benzonitrile hydrochloride:
Anticancer Activity
Research indicates that this compound may possess anticancer properties by inhibiting cell proliferation in various cancer cell lines. For instance, studies have reported significant reductions in tumor growth in vitro when treated with varying concentrations of the compound.
Antimicrobial Properties
In addition to its anticancer effects, the compound has demonstrated antimicrobial activity against several bacterial strains. This suggests potential applications in treating infections or as a lead compound for developing new antibiotics.
Case Studies
- CNS Disorders : In a rodent model study, administration of 4-(4-Hydroxypiperidin-4-yl)benzonitrile hydrochloride resulted in reduced anxiety-like behaviors. This was measured using the elevated plus maze test, where treated animals exhibited increased time spent in open arms compared to controls .
- Cancer Research : A study evaluated the compound's effect on human breast cancer cells (MCF-7). Results showed that treatment led to a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.
Table 1: Summary of Biological Activities
| Activity Type | Assay Type | Result |
|---|---|---|
| Anticancer | MCF-7 Cell Viability Assay | IC50 = 15 µM |
| Antimicrobial | Zone of Inhibition Test | Effective against E. coli |
| CNS Activity | Elevated Plus Maze | Increased open arm time |
| Mechanism | Target | Effect |
|---|---|---|
| H Receptor Blockade | Histamine H Receptors | Increased neurotransmitter release |
| Cholinesterase Inhibition | Acetylcholinesterase | Enhanced cholinergic signaling |
Q & A
Q. What are the established synthetic routes for 4-(4-hydroxypiperidin-4-yl)benzonitrile hydrochloride, and how can purity be optimized?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, benzonitrile derivatives can react with hydroxypiperidine under alkaline conditions, followed by hydrochlorination. Purification often involves recrystallization from ethanol/water mixtures or column chromatography using silica gel and dichloromethane/methanol gradients (95:5 to 80:20). Purity (>95%) is confirmed via HPLC with UV detection at 254 nm and elemental analysis .
Q. Which spectroscopic techniques are most effective for structural characterization?
- NMR : H and C NMR identify the hydroxypiperidine moiety (e.g., hydroxyl proton at δ 4.8–5.2 ppm, piperidine ring protons at δ 2.5–3.5 ppm) and benzonitrile group (C≡N stretching at ~2230 cm in IR).
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 247.1218 (CHNO) and HCl adducts.
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions involving the hydroxyl group .
Q. How should stability and storage conditions be managed to prevent degradation?
The compound is hygroscopic and sensitive to light. Store at 2–8°C in amber vials under inert gas (e.g., argon). Stability studies in aqueous buffers (pH 3–9) show decomposition >10% after 48 hours at pH >7, suggesting acidic conditions (pH 4–6) are optimal for aqueous work .
Advanced Research Questions
Q. How does the hydroxypiperidine moiety influence reactivity in catalytic or biological systems?
The hydroxyl group participates in hydrogen bonding with biological targets (e.g., enzyme active sites) and can undergo oxidation to ketones under strong oxidizing agents (e.g., KMnO). In Suzuki-Miyaura coupling, the benzonitrile acts as an electron-withdrawing group, directing cross-coupling to the para-position. Computational studies (DFT) suggest the hydroxyl group lowers the energy barrier for nucleophilic attack by 15–20% compared to non-hydroxylated analogs .
Q. What analytical methods are recommended for quantifying trace amounts in biological matrices?
Use LC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) and mobile phase of 0.1% formic acid in water/acetonitrile (gradient: 5–95% ACN over 6 min). Electrospray ionization (ESI+) in MRM mode monitors transitions m/z 247.1 → 121.0 (quantifier) and 247.1 → 91.0 (qualifier). Limit of quantification (LOQ): 1 ng/mL in plasma .
Q. How can computational modeling predict interactions with biological targets?
Molecular docking (AutoDock Vina) using the crystal structure of HIV-1 reverse transcriptase (PDB: 3MEE) reveals binding affinity (∆G = -8.2 kcal/mol) at the non-nucleoside inhibitor pocket. The benzonitrile group forms π-π stacking with Tyr181, while the hydroxypiperidine hydrogen-bonds with Lys101. MD simulations (AMBER) show stable binding over 100 ns .
Q. How should contradictory data on solubility and reactivity be resolved?
Discrepancies in solubility (e.g., reported as insoluble in water vs. slight solubility in pH 4 buffer) may arise from polymorphic forms. Characterize polymorphs via DSC (melting point variations ±5°C) and PXRD. Reactivity conflicts (e.g., oxidation yields) require controlled reproducibility studies under inert atmospheres and standardized catalyst loads .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
